Piperidine-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

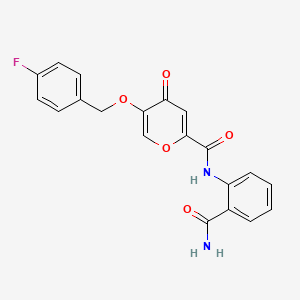

Piperidine-3,4,5-triol is a chemical compound with the molecular formula C5H11NO3 . It is also known by other names, including (3R,4r,5S)-3,4,5-Piperidinetriol and 1,5-dideoxy-1,5-iminoxylitol . This intriguing molecule belongs to the piperidine family and exhibits unique properties.

Synthesis Analysis

The synthesis of This compound involves intricate organic chemistry processes. Researchers have explored various routes to obtain this compound, including chemoenzymatic methods, asymmetric synthesis, and cyclization reactions. These synthetic pathways allow access to both enantiomers, enabling further investigations into their biological activities .

Molecular Structure Analysis

The molecular structure of This compound consists of a piperidine ring with three hydroxyl groups attached at positions 3, 4, and 5. The stereochemistry of these hydroxyl groups plays a crucial role in its biological interactions. Computational studies, such as density functional theory (DFT), have elucidated the preferred conformations and stability of this compound .

Chemical Reactions Analysis

This compound participates in various chemical reactions due to its functional groups. These reactions include glycosylation, acylation, and cyclization. Researchers have explored its reactivity with other molecules, leading to the development of novel derivatives with potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

1. Therapeutic Potential in Diabetes and Obesity

Piperidine-3,4,5-triol derivatives, such as 1-deoxynojirimycin (1-DNJ), are found in various parts of the mulberry plant. These compounds are known for their ability to suppress intestinal alpha-glucosidase, leading to the inhibition of postprandial hyperglycemia. This makes them potentially useful in treating diabetes, obesity, and related disorders. Further research has uncovered their anti-hyperglycemic, anti-virus, and anti-tumor functions, expanding the scope of their therapeutic applications (Tong et al., 2018).

2. Synthesis and Inhibition Properties

The synthesis of branched iminosugars, including this compound derivatives, has been achieved from carbohydrate lactones. These compounds have shown significant biological activities, such as the inhibition of alpha-D-glucosidase, suggesting potential applications in pharmaceuticals and biochemistry (Simone et al., 2012).

3. Biological Activity and Drug Candidate Potential

This compound derivatives have displayed a range of biological activities and are considered potential drug candidates for the treatment of conditions like Alzheimer’s disease, sexual dysfunctions, obesity, and heart and kidney insufficiency. Their synthesis via SN2’ reaction has been a focus to enable more systematic medicinal chemistry studies (Li et al., 2020).

4. Glycosidase Inhibition and Immunosuppressive Properties

The synthesis of gamma-hydroxyethyl piperidine iminosugar and its derivatives from D-glucose has been reported. These derivatives have shown activity as glycosidase inhibitors and possess immunosuppressive properties. This indicates their potential use in treating diseases involving enzymatic dysfunctions and immune response irregularities (Markad et al., 2014).

5. Antioxidative Effects in Inflammatory Conditions

This compound compounds have been studied for their antioxidative properties, especially in conditions like inflammatory bowel disease. Their ability to reduce reactive oxygen species in inflamed tissues highlights their potential as therapeutic agents in managing inflammation and oxidative stress (Brückner et al., 2012).

6. Synthesis and Biological Properties of Azasugars

Azasugars, structurally analogous to sugars and containing piperidine triols, have displayed various biological properties, including glycosidase and glycosyltransferase enzyme inhibition. Their synthesis has been achieved with increased efficiency and atom economy, opening doors to their use in clinical trials for AIDS, diabetes, and cancer treatments (Meijlink, 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,5R)-piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCNETIHECSPMZ-NGQZWQHPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@H](CN1)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)

![6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2651719.png)

![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2651722.png)

![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2651726.png)

![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B2651733.png)